(3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride (3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13838452
InChI: InChI=1S/C13H14N2O.ClH/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11;/h1-7,9H,8,10,14H2;1H
SMILES: C1=CC=C(C=C1)COC2=C(C=CN=C2)CN.Cl
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol

(3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13838452

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.72 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride -

Specification

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
IUPAC Name (3-phenylmethoxypyridin-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H14N2O.ClH/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11;/h1-7,9H,8,10,14H2;1H
Standard InChI Key RYOMMXQCWMDANR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CN=C2)CN.Cl
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CN=C2)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 3-position with a benzyloxy group (–OCH2C6H5) and at the 4-position with a methanamine group (–CH2NH2). The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
CAS NumberNot publicly disclosed
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, methanol, DMSO

The benzyloxy group contributes to lipophilicity, facilitating membrane permeability, while the protonated amine group in the hydrochloride salt form promotes aqueous solubility.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride typically involves multi-step organic reactions:

  • Functionalization of Pyridine: Introduction of the benzyloxy group via nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

  • Amine Group Installation: Reductive amination or direct substitution to attach the methanamine moiety.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key challenges include optimizing reaction yields and purity, often addressed through temperature control (e.g., maintaining 0–5°C during sensitive steps) and catalytic systems (e.g., palladium catalysts for coupling reactions).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
1Benzyl chloride, K2CO3, DMF, 80°CIntroduce benzyloxy group
2NH2CH2OH, NaBH4, MeOHReductive amination
3HCl (g), Et2OSalt formation

Biological Activity and Mechanistic Insights

Mechanism of Action

The compound’s biological activity stems from its dual structural components:

  • Benzyloxy Group: Enhances lipophilicity, promoting blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapeutics.

  • Methanamine Group: Engages in hydrogen bonding with active sites of enzymes or receptors, potentially modulating neurotransmitter systems such as serotonin or dopamine pathways.

Preliminary studies suggest affinity for G protein-coupled receptors (GPCRs) and ion channels implicated in neurological disorders, though specific targets remain under investigation.

Applications in Neurological Disorders

Research highlights its potential in:

  • Neuropathic Pain Management: Modulation of voltage-gated sodium channels.

  • Parkinson’s Disease: Dopaminergic activity enhancement via D2 receptor interaction.

  • Depression: Serotonin reuptake inhibition observed in vitro.

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; wash immediately with soap and water
Eye ExposureUse safety goggles; rinse with water for 15 minutes
InhalationUse fume hood or respirator
StorageKeep in a cool, dry place away from light

Future Perspectives and Research Directions

Clinical Translation Challenges

While preclinical data are promising, key hurdles include:

  • Pharmacokinetic Optimization: Improving metabolic stability and half-life.

  • Target Specificity: Reducing off-target effects through structural analogs.

  • Toxicology Profiles: Comprehensive in vivo studies to assess long-term safety.

Emerging Applications

Ongoing investigations explore roles in:

  • Oncology: Apoptosis induction in glioma cell lines.

  • Infectious Diseases: Antimicrobial activity against Gram-positive bacteria.

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